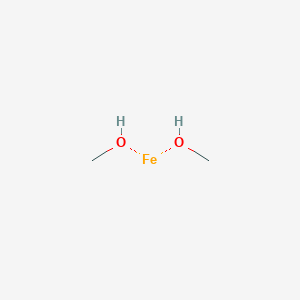
Iron methoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron methoxide is an organometallic compound with the chemical formula Fe(OCH₃)₃ It is a type of alkoxide, where iron is bonded to methoxide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iron methoxide can be synthesized through several methods. One common approach involves the reaction of iron(III) chloride with sodium methoxide in methanol. The reaction proceeds as follows: [ \text{FeCl}_3 + 3 \text{NaOCH}_3 \rightarrow \text{Fe(OCH}_3\text{)}_3 + 3 \text{NaCl} ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar methodologies but optimized for higher yields and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Iron methoxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form iron oxides.
Reduction: It can be reduced to lower oxidation states of iron.
Substitution: Methoxide groups can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Hydrogen or other reducing agents.
Substitution: Various ligands such as halides or other alkoxides.
Major Products:
Oxidation: Iron oxides (e.g., Fe₂O₃).
Reduction: Lower oxidation state iron compounds.
Substitution: New organometallic compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Iron methoxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions.
Medicine: Investigated for its potential in drug delivery systems.
Industry: Utilized in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of iron methoxide involves its ability to act as a Lewis acid, facilitating various chemical reactions. It can coordinate with different substrates, activating them for subsequent reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Iron Ethoxide (Fe(OEt)₃): Similar structure but with ethoxide groups instead of methoxide.
Iron Propoxide (Fe(OPr)₃): Contains propoxide groups.
Iron Butoxide (Fe(OBut)₃): Contains butoxide groups.
Uniqueness: Iron methoxide is unique due to its specific reactivity and the properties imparted by the methoxide groups. Its smaller alkoxide groups compared to ethoxide or butoxide make it more reactive in certain catalytic applications.
Eigenschaften
Molekularformel |
C2H8FeO2 |
|---|---|
Molekulargewicht |
119.93 g/mol |
IUPAC-Name |
iron;methanol |
InChI |
InChI=1S/2CH4O.Fe/c2*1-2;/h2*2H,1H3; |
InChI-Schlüssel |
YPWKOAYHFZTKBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CO.CO.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















